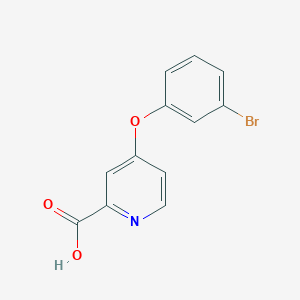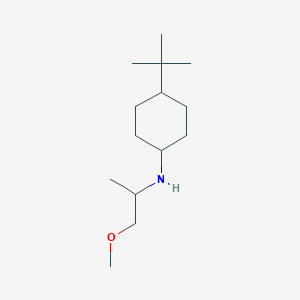
4-tert-butyl-N-(1-methoxypropan-2-yl)cyclohexan-1-amine
Overview
Description
4-tert-butyl-N-(1-methoxypropan-2-yl)cyclohexan-1-amine is an organic compound with the molecular formula C14H29NO It is characterized by a cyclohexane ring substituted with a tert-butyl group and an amine group, which is further substituted with a 1-methoxypropan-2-yl group
Preparation Methods
The synthesis of 4-tert-butyl-N-(1-methoxypropan-2-yl)cyclohexan-1-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: Starting from a suitable cyclohexane derivative, the tert-butyl group is introduced via Friedel-Crafts alkylation.
Introduction of the amine group: The amine group can be introduced through reductive amination, where a suitable ketone or aldehyde is reacted with an amine in the presence of a reducing agent.
Substitution with 1-methoxypropan-2-yl group: The final step involves the substitution of the amine group with the 1-methoxypropan-2-yl group, which can be achieved through nucleophilic substitution reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
4-tert-butyl-N-(1-methoxypropan-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or sulfonates, leading to the formation of various substituted derivatives.
Scientific Research Applications
4-tert-butyl-N-(1-methoxypropan-2-yl)cyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(1-methoxypropan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes.
Comparison with Similar Compounds
4-tert-butyl-N-(1-methoxypropan-2-yl)cyclohexan-1-amine can be compared with other similar compounds, such as:
4-tert-butylcyclohexan-1-amine: Lacks the 1-methoxypropan-2-yl group, resulting in different chemical and biological properties.
N-(1-methoxypropan-2-yl)cyclohexan-1-amine: Lacks the tert-butyl group, leading to variations in its reactivity and applications.
Cyclohexan-1-amine derivatives: Various derivatives with different substituents on the cyclohexane ring, each exhibiting unique characteristics and uses.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it valuable for diverse applications.
Properties
IUPAC Name |
4-tert-butyl-N-(1-methoxypropan-2-yl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO/c1-11(10-16-5)15-13-8-6-12(7-9-13)14(2,3)4/h11-13,15H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGFDLBRPAWFOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1CCC(CC1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


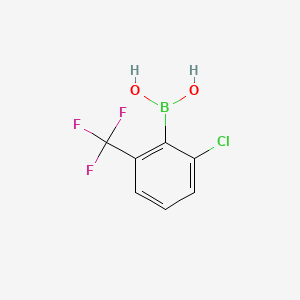


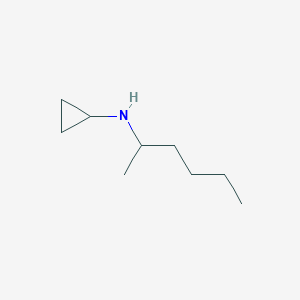


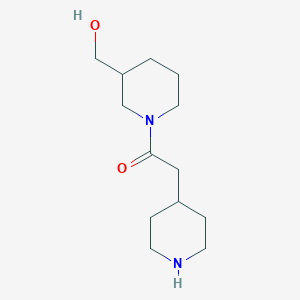

![4-chloro-N-{3-[(ethylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide](/img/structure/B1461385.png)
amine](/img/structure/B1461386.png)
![2-chloro-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide](/img/structure/B1461387.png)
